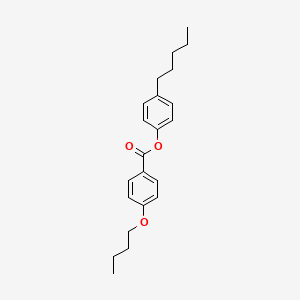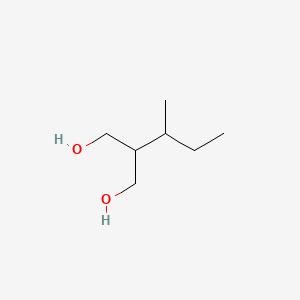
2-sec-Butyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sec-Butyl-1,3-propanediol is an organic compound that belongs to the class of aliphatic diols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with a secondary butyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-1,3-propanediol can be achieved through several methods. One common approach involves the hydroformylation of 2-methyl-1-butene with carbon monoxide and hydrogen in the presence of a catalyst. This reaction produces an aldehyde intermediate, which is subsequently hydrogenated to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium complexes are often used to facilitate the hydroformylation reaction, followed by hydrogenation using palladium or nickel catalysts.
化学反応の分析
Types of Reactions: 2-sec-Butyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or esters.
科学的研究の応用
2-sec-Butyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-sec-Butyl-1,3-propanediol involves its interaction with various molecular targets. For instance, its derivative, mebutamate, acts as a centrally acting hypotensive agent by targeting brain stem vasomotor centers. This interaction reduces vascular peripheral resistance without affecting cardiac output .
類似化合物との比較
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but without the secondary butyl group.
2-Butyl-2-ethyl-1,3-propanediol: Another branched diol with different alkyl substituents.
Uniqueness: 2-sec-Butyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its secondary butyl group provides steric hindrance, influencing its reactivity and interactions compared to other diols .
特性
CAS番号 |
33673-01-7 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
2-butan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(2)7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChIキー |
YTCRRFFBEJJVLV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


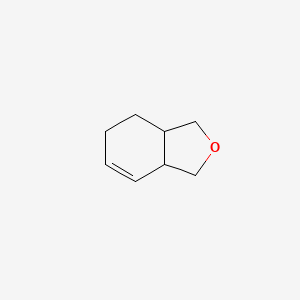
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
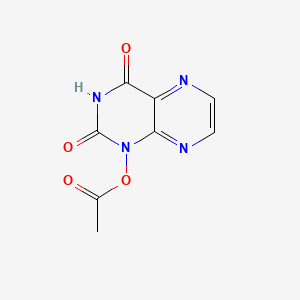
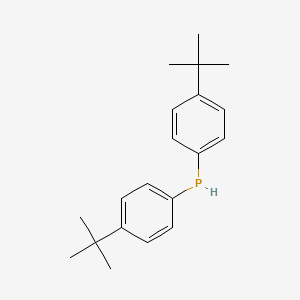
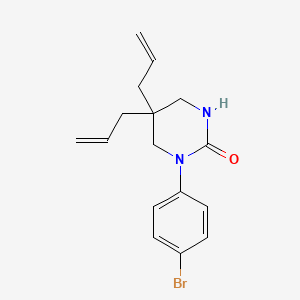

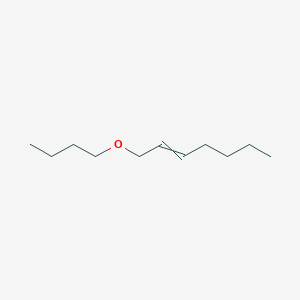
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
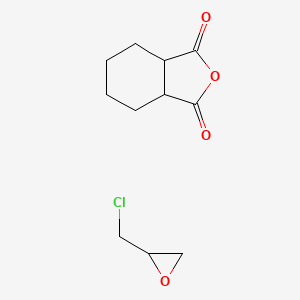
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
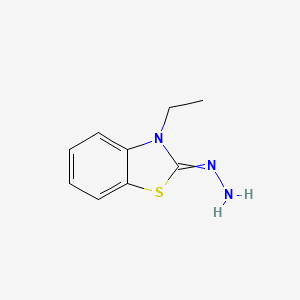
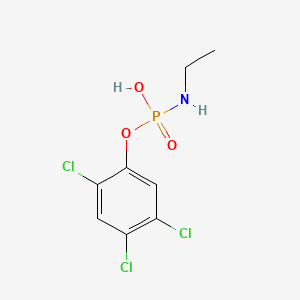
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
